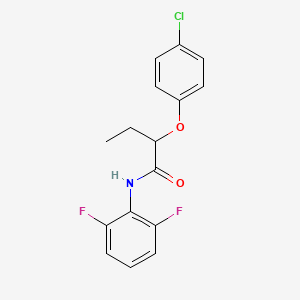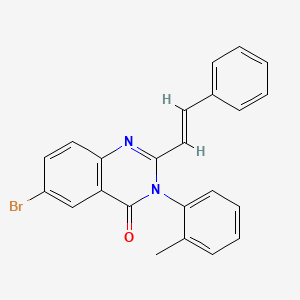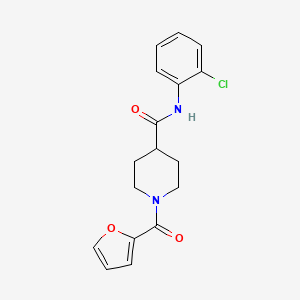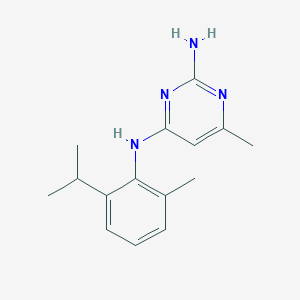
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide, also known as A-836,339, is a selective cannabinoid receptor 1 (CB1) antagonist. It was first synthesized in 2008 by Abbott Laboratories and has since been used in various scientific research studies.
作用機序
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide acts as a competitive antagonist at the CB1 receptor, which means that it binds to the receptor and blocks the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide has been shown to have various effects on biochemical and physiological processes. It has been shown to decrease food intake and body weight in animal studies, suggesting that it may be useful in the treatment of obesity. It has also been shown to decrease drug-seeking behavior in animal studies, suggesting that it may be useful in the treatment of addiction. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of anxiety and depression.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide is its potency and selectivity as a CB1 antagonist. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide in scientific research. One direction is the investigation of its potential therapeutic uses in the treatment of obesity, addiction, anxiety, and depression. Another direction is the investigation of its effects on other physiological processes, such as pain, inflammation, and immune function. Additionally, the development of more soluble analogs of 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide could make it a more useful tool in experimental settings.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide involves a multi-step process that starts with the reaction of 2,6-difluorobenzonitrile and 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2,6-difluorobenzonitrile. This intermediate is then reacted with butyryl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-butyryl-2,6-difluorobenzamide. Finally, the butyryl group is replaced with a tert-butylcarbamoyl group in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide has been used in various scientific research studies to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to be a potent and selective CB1 antagonist, which means that it can block the effects of endocannabinoids on CB1 receptors. This has led to its use in studies on addiction, anxiety, depression, and obesity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-2-14(22-11-8-6-10(17)7-9-11)16(21)20-15-12(18)4-3-5-13(15)19/h3-9,14H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLQTOTOWYKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)



![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)

![(4aS*,8aR*)-6-(1H-pyrrol-2-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376092.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![3-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methylphenyl]-1,3-oxazolidin-2-one](/img/structure/B5376120.png)